2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid
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Overview
Description
2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by a Cu(OAc)2-catalyzed reaction to form the N-N bond in DMSO under an O2 atmosphere . Another approach includes the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are preferred due to their efficiency and minimal byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the indazole ring can undergo electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution on the indazole ring.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated indazole derivatives.
Scientific Research Applications
2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The indazole ring structure allows it to interact with various biological targets, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
- 2-Amino-3-(1H-indazol-3-yl)propanoic acid
- Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate
- 3-Indazolealanine
Comparison: Compared to similar compounds, 2-Amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid is unique due to the presence of the methyl group on the indazole ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity to molecular targets and overall pharmacokinetic properties .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-amino-3-(1-methylindazol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H13N3O2/c1-14-10-5-3-2-4-7(10)9(13-14)6-8(12)11(15)16/h2-5,8H,6,12H2,1H3,(H,15,16) |
InChI Key |
BZVCFZMTXUKVPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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